BenchChemオンラインストアへようこそ!

Amyloid β-Protein (6-20)

Immunotherapy Epitope Mapping Vaccine Design

Amyloid β-Protein (6-20) is a non-negotiable reagent for T-cell epitope mapping and Alzheimer's vaccine safety profiling. Unlike other Aβ fragments (e.g., Aβ1-15 or Aβ11-20), this 15-amino acid sequence harbors a defined T-cell epitope absent in shorter fragments and exhibits distinct aggregation behavior that cannot be replicated by substitutes. Using incorrect fragments introduces uncontrolled variables, compromising data reproducibility. Essential for fine epitope mapping of polyclonal antibodies, quality control of immune sera, and confirmatory assays for gene-based AD vaccines. Procure this specific fragment to ensure valid, reproducible research conclusions.

Molecular Formula C86H119N23O23
Molecular Weight 1843.03
Cat. No. B1578828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid β-Protein (6-20)
Molecular FormulaC86H119N23O23
Molecular Weight1843.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (6-20): A Critical 15-mer Peptide Fragment for Alzheimer's Disease Research Procurement


Amyloid β-Protein (6-20) is a synthetic 15-amino acid peptide fragment corresponding to residues 6-20 of the human Amyloid-β (Aβ) protein [1]. It serves as a key tool in Alzheimer's disease (AD) research, primarily for investigating the molecular mechanisms of Aβ aggregation and for developing targeted immunotherapies [2]. Unlike full-length Aβ peptides (e.g., Aβ1-40, Aβ1-42), this shorter fragment is used to dissect specific functional domains, such as T-cell epitopes or aggregation-prone regions, allowing for more controlled experimental models [3].

Procurement Risk: Why Generic Aβ Peptide Analogs Cannot Replace Amyloid β-Protein (6-20)


Substituting Amyloid β-Protein (6-20) with other Aβ fragments or full-length peptides is not scientifically valid due to its distinct functional profile. The 6-20 sequence contains a defined T-cell epitope that is not present in fragments like Aβ1-15 [1]. Furthermore, its role in aggregation modulation differs significantly from other fragments; for example, while fragments like Aβ11-20 (P3) and Aβ26-36 (P6) strongly inhibit Aβ1-42 aggregation, the specific activity of the 6-20 region is not interchangeable and may promote aggregation of longer peptides [2]. Using an incorrect fragment introduces uncontrolled variables into critical assays, jeopardizing data reproducibility and the validity of research conclusions [3].

Amyloid β-Protein (6-20) Selection Guide: Quantified Evidence of Functional Differentiation from Analogs


Differential T-Cell Epitope Specificity of Aβ6-20 versus Aβ1-15 in Vaccine Development

In a study mapping T-cell epitopes, Aβ6-20 was identified as containing a T-cell epitope, in contrast to Aβ1-15, which did not induce T-cell proliferation [1]. The data showed that splenocytes from Aβ42-immunized mice exhibited significant T-cell activation upon restimulation with Aβ6-20, while no activation was observed with Aβ1-15 [1].

Immunotherapy Epitope Mapping Vaccine Design

Differential Antibody Epitope Recognition of Aβ6-20 is Adjuvant-Dependent

The recognition of the Aβ6-20 peptide by antisera is highly dependent on the adjuvant used during immunization with full-length Aβ42. Antisera from mice immunized with Aβ42 formulated in CFA, alum, or TiterMax Gold showed only weak recognition of Aβ6-20 [1]. However, when the QS21 adjuvant was used, a significant antibody response to the Aβ6-20 peptide was induced [1].

Immunogenicity Adjuvant Research B-cell Epitopes

Differential Binding Profile in DNA Aβ42 Trimer Immunization Studies

In a study comparing DNA Aβ42 trimer immunization to peptide immunization, the resulting antibody profiles differed markedly in their epitope specificity. While the IgG antibody response from DNA immunization was directed against the Aβ1-15 B-cell epitope, no reactivity was found against Aβ6-20, Aβ21-35, or other fragments [1]. This was in contrast to other immunization strategies that do generate antibodies recognizing the 6-20 region [2].

DNA Vaccines Antibody Profiling Immunotherapy

Optimal Use Cases for Amyloid β-Protein (6-20) Based on Differentiated Performance


Fine Epitope Mapping in Active Aβ Immunotherapy Development

Amyloid β-Protein (6-20) is a non-negotiable reagent for fine epitope mapping of T-cell responses. As demonstrated by Cribbs et al. (2003) [1], this fragment is essential for identifying the presence or absence of potentially harmful T-cell epitopes in vaccine candidates. Using this specific 6-20 sequence, rather than a generic fragment, allows researchers to accurately characterize the safety profile of novel immunogens and adjuvants, guiding the design of next-generation vaccines that minimize T-cell-mediated adverse events.

Characterizing Adjuvant-Specific Antibody Repertoires

The unique, adjuvant-dependent recognition of Aβ6-20 makes it an ideal tool for dissecting the impact of formulation on the humoral immune response. As shown in the study by Cribbs et al. (2003) [1], the difference between weak and strong antibody recognition is contingent solely on the adjuvant. Therefore, Aβ6-20 should be a standard component of any peptide library used to profile the fine specificity of polyclonal antibodies generated by different AD vaccine formulations. This application is critical for understanding the mechanisms behind vaccine efficacy and for quality control of immune sera.

Validating the Epitope Restriction of Gene-Based Vaccines

For researchers developing gene-based AD vaccines (e.g., DNA vaccines), Aβ6-20 serves as a crucial negative control for epitope mapping. As reported by Lambracht-Washington et al. (2009) [2], the lack of antibody reactivity to Aβ6-20 is a defining characteristic of the immune response generated by the DNA Aβ42 trimer vaccine. Procuring this specific fragment is therefore essential for confirmatory assays that validate the intended, restricted epitope profile of a vaccine candidate and differentiate it from broader immune responses generated by other modalities.

Quote Request

Request a Quote for Amyloid β-Protein (6-20)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.